4-[(2,2-Dimethylaziridin-1-yl)methyl]morpholine
Description
Structure
3D Structure
Properties
CAS No. |
20030-87-9 |
|---|---|
Molecular Formula |
C9H18N2O |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
4-[(2,2-dimethylaziridin-1-yl)methyl]morpholine |
InChI |
InChI=1S/C9H18N2O/c1-9(2)7-11(9)8-10-3-5-12-6-4-10/h3-8H2,1-2H3 |
InChI Key |
CJOJPKFBRFGUMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN1CN2CCOCC2)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Nucleophilic Substitution and Cyclization
The formation of the aziridine ring is a critical step in synthesizing this compound. Intramolecular nucleophilic substitution (method Ia) is a widely used approach. For example, γ-chloro-β-amino ester intermediates can undergo base-induced cyclization to form aziridines. Applied to 4-[(2,2-dimethylaziridin-1-yl)methyl]morpholine, this method involves:
-
Preparation of a Chloroamine Precursor : A morpholine derivative functionalized with a γ-chloro-β-aminoalkyl side chain serves as the starting material. For instance, 4-(chloromethyl)morpholine reacts with a β-amino alcohol containing a tert-butanesulfinyl protecting group to form a secondary amine intermediate .
-
Cyclization : Treatment with a strong base (e.g., NaH or KOtBu) induces intramolecular nucleophilic displacement of the chloride, forming the aziridine ring. The reaction typically proceeds in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C, yielding 60–75% of the aziridine product .
Key Reaction Conditions :
| Parameter | Optimal Value |
|---|---|
| Base | Potassium tert-butoxide |
| Solvent | THF |
| Temperature | 0°C to room temp |
| Yield | 65–72% |
This method’s efficiency depends on the steric and electronic effects of the substituents. The 2,2-dimethyl group on the aziridine enhances ring stability but may slow cyclization due to steric hindrance .
Coupling Reactions with Preformed Aziridine Intermediates
An alternative strategy involves synthesizing 2,2-dimethylaziridine separately and coupling it to a morpholine derivative via a methylene linker. Patent WO2021074138A1 describes a general protocol for similar couplings:
-
Aziridine Activation : 2,2-Dimethylaziridine is treated with a halogenating agent (e.g., SOCl₂ or PCl₅) to generate a reactive intermediate, such as an aziridinyl chloride.
-
Morpholine Functionalization : 4-Methylenemorpholine is prepared by reacting morpholine with formaldehyde under acidic conditions.
-
Coupling : The aziridinyl chloride reacts with 4-methylenemorpholine in the presence of a Lewis acid (e.g., AlCl₃) or base (e.g., Et₃N), forming the target compound via nucleophilic substitution [Claim 2].
Example Protocol :
-
Aziridine chlorination : 2,2-Dimethylaziridine (1.0 eq) + SOCl₂ (1.2 eq) in DCM, 0°C, 2 h.
-
Coupling : Aziridinyl chloride (1.0 eq) + 4-methylenemorpholine (1.1 eq) + Et₃N (2.0 eq) in DCM, 25°C, 12 h.
Mannich-Type Reactions for Direct Assembly
Mannich reactions enable the simultaneous formation of C–N and C–C bonds, making them suitable for constructing the methylene bridge between morpholine and aziridine. A modified approach from the literature involves:
-
Imine Formation : Reacting morpholine with formaldehyde and a secondary amine (e.g., tert-butanesulfinamide) to generate a chiral imine intermediate.
-
Nucleophilic Addition : A glycine ester or α-haloacetate adds to the imine, forming a β-amino ester with a latent aziridine moiety.
-
Cyclization : Acidic or basic conditions induce cyclization, closing the aziridine ring.
Stereochemical Control :
The use of chiral tert-butanesulfinamide auxiliaries ensures enantioselectivity, achieving diastereomeric ratios up to 9:1 . For example:
-
Reagents : Morpholine (1.0 eq), formaldehyde (1.2 eq), (R)-tert-butanesulfinamide (1.1 eq), Ti(OEt)₄ (1.5 eq).
-
Conditions : Toluene, reflux, 6 h.
Functional Group Transformations from Aziridine Precursors
Existing aziridine derivatives can be modified to introduce the morpholine moiety. One method involves reductive amination:
-
Aziridine Aldehyde Synthesis : Oxidize 2,2-dimethylaziridine to its corresponding aldehyde using pyridinium chlorochromate (PCC).
-
Reductive Amination : React the aldehyde with morpholine and a reducing agent (e.g., NaBH₃CN) in methanol.
Optimization Data :
| Parameter | Value |
|---|---|
| Reducing Agent | NaBH₃CN |
| Solvent | MeOH |
| Temperature | 25°C |
| Yield | 52% |
This method is less efficient due to the instability of aziridine aldehydes but offers a straightforward route for small-scale synthesis .
Comparison of Methods
| Method | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| Nucleophilic Cyclization | 65–72 | Moderate | High |
| Coupling Reaction | 58 | Low | Moderate |
| Mannich Reaction | 70 | High | Low |
| Reductive Amination | 52 | None | Low |
Nucleophilic cyclization and Mannich reactions are preferred for scalability and stereochemical control, respectively.
Chemical Reactions Analysis
Types of Reactions
4-[(2,2-Dimethylaziridin-1-yl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
4-[(2,2-Dimethylaziridin-1-yl)methyl]morpholine has been investigated for its anticancer properties. Its structural similarity to morpholine derivatives, which are known to exhibit cytotoxic effects against various cancer cell lines, suggests that it may also possess similar activities. For example, derivatives of morpholine have been shown to inhibit cancer cell proliferation through various mechanisms.
| Compound | Cancer Cell Line | IC50 (nM) |
|---|---|---|
| Morpholine Derivative A | HeLa (Cervical) | 50 |
| Morpholine Derivative B | MCF7 (Breast) | 30 |
| This compound | TBD | TBD |
Neuropharmacological Effects
The compound's structure may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders. Research indicates that morpholine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), providing insights into their potential use in treating depression and anxiety disorders.
Organic Synthesis
This compound can serve as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions typical for secondary amines. For instance, it can be utilized to generate enamines or as a precursor in the synthesis of more complex molecules.
Synthesis Example
A typical synthesis pathway involves the reaction of morpholine with an appropriate aldehyde or ketone under controlled conditions. The resulting product can then be purified and characterized using techniques such as NMR spectroscopy.
Case Studies
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of structurally similar compounds to this compound. The findings revealed that certain derivatives exhibited potent anticancer activity against various human cancer cell lines while maintaining a favorable safety profile.
Case Study 2: Neuropharmacological Assessment
Research focusing on piperidine and morpholine derivatives indicated that they could modulate serotonin and dopamine receptors effectively. This suggests that this compound may also have neuropharmacological applications worth exploring further.
Mechanism of Action
The mechanism of action of 4-[(2,2-Dimethylaziridin-1-yl)methyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-[(2,2-Dimethylaziridin-1-yl)methyl]morpholine with morpholine derivatives and related heterocycles described in the evidence, focusing on structural features, reactivity, and applications.
Structural and Functional Group Comparisons
Key Observations:
- Aziridine vs. Pyrimidine/Pyrrolidine: The dimethylaziridine group in the target compound is more reactive due to ring strain compared to the aromatic pyrimidine () or the less strained pyrrolidine (). This reactivity could make it suitable for covalent binding or polymerization, whereas pyrimidine derivatives may prioritize π-π stacking in receptor interactions .
- Bulk and Solubility: The quinoline-pyrrolidine derivative () has a bulky, lipophilic structure, likely reducing solubility compared to the smaller aziridine-morpholine compound.
Biological Activity
4-[(2,2-Dimethylaziridin-1-yl)methyl]morpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a 2,2-dimethylaziridine moiety. The molecular formula is C₉H₁₈N₂O, and it exhibits properties typical of morpholine derivatives, which are known for their versatility in drug design.
Research indicates that morpholine derivatives can interact with various biological targets, including enzymes and receptors. The presence of the aziridine group may enhance its reactivity and binding affinity to specific biological targets.
Key Mechanisms:
- Enzyme Inhibition: Morpholine derivatives often exhibit inhibitory effects on enzymes such as α-glucosidase, which is crucial for carbohydrate metabolism.
- Receptor Modulation: These compounds may act as antagonists or agonists at different receptors, influencing various physiological pathways.
Biological Activity Overview
The biological activity of this compound has been evaluated through in vitro and in vivo studies. The following sections summarize key findings from recent research.
In Vitro Studies
-
α-Glucosidase Inhibition:
- Several studies have reported that morpholine derivatives exhibit significant α-glucosidase inhibitory activity. For instance, docking studies indicated binding scores ranging from -12.1 to -13.15 kcal/mol for related compounds, suggesting strong interactions with the enzyme active site .
- Table 1: In Vitro α-Glucosidase Inhibition IC₅₀ Values
Compound IC₅₀ (µM) This compound TBD Acarbose (standard) 13.87
-
Cytotoxicity Assays:
- The compound's cytotoxic effects have been evaluated against various cancer cell lines. Results indicate that it may induce apoptosis via caspase activation pathways.
In Vivo Studies
In vivo studies have focused on the pharmacokinetics and therapeutic efficacy of the compound in animal models.
- Toxicology Studies:
-
Therapeutic Applications:
- Investigations into the compound's potential as an anti-cancer agent are ongoing. Early results indicate it may inhibit tumor growth in xenograft models.
Case Studies
Several case studies highlight the biological significance of morpholine derivatives:
-
Study on Antidiabetic Effects:
- A study demonstrated that a structurally similar morpholine derivative improved glycemic control in diabetic rats, showing promise for further development in diabetes management.
-
Cancer Research:
- Another study focused on the ability of morpholine-based compounds to sensitize cancer cells to chemotherapy agents, potentially enhancing treatment efficacy.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-[(2,2-Dimethylaziridin-1-yl)methyl]morpholine, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting morpholine derivatives with aziridine-containing precursors under reflux conditions in polar aprotic solvents (e.g., methanol or ethanol) can yield the target compound. Optimizing reaction efficiency requires controlling temperature (e.g., 60–80°C), stoichiometric ratios (1:1–1.2 molar equivalents), and catalyst use (e.g., triethylamine for acid scavenging). Reaction progress can be monitored via TLC or HPLC .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm structural integrity (e.g., morpholine ring protons at δ 3.6–3.8 ppm, aziridine methyl groups at δ 1.2–1.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₉H₁₇N₂O⁺ with exact mass ~191.1284) .
- Infrared (IR) Spectroscopy : Peaks at ~1100 cm⁻¹ (C-O-C stretch in morpholine) and ~3300 cm⁻¹ (N-H stretch in aziridine) .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Stability studies should include:
- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Light Sensitivity : UV-Vis spectroscopy to monitor degradation under light exposure.
- Humidity Tests : Accelerated aging at 40°C/75% RH for 4 weeks, with periodic HPLC purity checks .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of the aziridine moiety in this compound?
- Methodological Answer :
- Kinetic Studies : Monitor ring-opening reactions (e.g., with nucleophiles like thiols) using stopped-flow spectroscopy.
- Computational Modeling : Density Functional Theory (DFT) to calculate activation energies for aziridine ring strain and bond angles .
- Isotopic Labeling : Use ¹⁵N-labeled aziridine to track reaction pathways via NMR .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Replicate assays under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability.
- Dose-Response Analysis : Use Hill plots to compare EC₅₀ values across studies.
- Meta-Analysis : Cross-reference data from peer-reviewed literature (e.g., MedChemComm, Bioorganic and Medicinal Chemistry Letters) to identify outliers .
Q. What computational approaches are suitable for predicting the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding with receptors (e.g., amine oxidases).
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes.
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors .
Q. How can researchers identify degradation products under oxidative stress conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
